Cyclopropyl-Induced pKa Shift
The cyclopropyl group in 2-[(2-aminoethyl)(cyclopropyl)amino]ethan-1-ol reduces the basicity of the adjacent tertiary amine compared to the corresponding N-ethyl analog due to the increased s-character of the cyclopropyl C-N bond, which decreases electron density on the nitrogen. The predicted pKa of the protonated amine is 14.75 ± 0.10 , whereas N,N-diethylethanolamine (an analog lacking cyclopropyl constraint) exhibits a pKa of approximately 9.9 [1], indicating a substantial difference in ionization state at physiological pH ranges.
| Evidence Dimension | pKa of the tertiary amine |
|---|---|
| Target Compound Data | Predicted pKa = 14.75 ± 0.10 |
| Comparator Or Baseline | N,N-diethylethanolamine pKa = 9.9 |
| Quantified Difference | ΔpKa ≈ 4.85 (predicted for target compound vs. comparator) |
| Conditions | Predicted via ACD/Labs Percepta Platform; comparator value from experimental determination in aqueous solution. |
Why This Matters
A higher pKa indicates that the amine remains predominantly protonated at physiological pH, which influences solubility, membrane permeability, and target binding interactions—critical parameters for lead optimization in medicinal chemistry.
- [1] PubChem. N,N-Diethylethanolamine (Compound Summary). https://pubchem.ncbi.nlm.nih.gov/compound/N_N-Diethylethanolamine View Source
